HBV Genome Replication Inhibition via Unique Capsid Assembly Modulation: ANPH vs. Nucleos(t)ide Analogs
Yamasaki et al. (2021) identified ANPH as a novel structural class of selective inhibitor targeting HBV genome replication. In HepG2.2.15 cells, ANPH inhibited viral genome replication by inducing the formation of morphologically intact empty capsids devoid of pregenomic RNA (pgRNA), without affecting transcription or translation of viral proteins [1]. This mechanism is orthogonal to that of nucleos(t)ide analogs (e.g., entecavir, tenofovir), which act as chain terminators at the viral polymerase. Biochemical assays using a truncated core protein (Cp149 assembly domain) confirmed that ANPH accelerates capsid assembly in vitro, producing capsids with normal morphology and size [1]. The paper explicitly positions ANPH as a new structural scaffold distinct from existing capsid assembly modulators such as heteroaryldihydropyrimidines (HAPs) and phenylpropenamides [1].
| Evidence Dimension | Mechanism of HBV inhibition |
|---|---|
| Target Compound Data | ANPH induces empty capsid formation devoid of pgRNA in HepG2.2.15 cells; accelerates Cp149 assembly in vitro without affecting viral transcription or translation |
| Comparator Or Baseline | Nucleos(t)ide analogs (entecavir, tenofovir): inhibit viral polymerase via chain termination; HAPs: misdirect capsid assembly to form non-capsid polymers |
| Quantified Difference | Qualitative mechanistic difference: ANPH uniquely produces morphologically intact empty capsids (confirmed by electron microscopy and native agarose gel electrophoresis) rather than aberrant structures |
| Conditions | HepG2.2.15 hepatoma cells stably expressing HBV; in vitro assembly assay with recombinant HBV core protein Cp149 |
Why This Matters
This mechanistic differentiation qualifies ANPH as a chemical probe for studying HBV core protein functions and a validated starting scaffold for anti-HBV drug discovery, offering an alternative mode of action to address nucleos(t)ide analog resistance.
- [1] Yamasaki, M.; Matsuda, N.; Matoba, K.; Kondo, S.; Kanegae, Y.; Saito, I.; Nomoto, A. Acetophenone 4-nitrophenylhydrazone inhibits Hepatitis B virus replication by modulating capsid assembly. Virus Res. 2021, 306, 198565. DOI: 10.1016/j.virusres.2021.198565 View Source
